molecular formula C11H13N3O3 B12214045 1-{3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine

1-{3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine

Cat. No.: B12214045
M. Wt: 235.24 g/mol
InChI Key: VNRBHBXNTIOSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine (CAS: 1245568-63-1, MFCD11614084) is a high-purity chemical building block featuring the 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry. This compound is designed for research and development applications, particularly in the synthesis of novel therapeutic agents. The 1,2,4-oxadiazole ring system serves as a versatile bioisostere for ester and amide functionalities, which can improve metabolic stability and pharmacokinetic properties of lead compounds . Its molecular structure, which includes a methanamine linker and a 4-methoxyphenoxymethyl substituent, provides points for further chemical modification, making it a valuable intermediate for constructing targeted libraries in drug discovery programs. The compound is supplied with detailed analytical characterization data. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methanamine

InChI

InChI=1S/C11H13N3O3/c1-15-8-2-4-9(5-3-8)16-7-10-13-11(6-12)17-14-10/h2-5H,6-7,12H2,1H3

InChI Key

VNRBHBXNTIOSFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CN

Origin of Product

United States

Preparation Methods

Key Intermediates

  • Intermediate A : (4-Methoxyphenoxy)acetonitrile

  • Intermediate B : N-Hydroxyurea derivatives

  • Intermediate C : 5-(Bromomethyl)-3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole

Cyclocondensation of Amidoximes and Carboxylic Acid Derivatives

The Hurd-Morrow reaction remains a cornerstone for 1,2,4-oxadiazole synthesis. For the target compound, this involves the cyclization of (4-methoxyphenoxy)acetamidoxime with a cyanomethylamine derivative.

Synthesis of (4-Methoxyphenoxy)acetamidoxime

  • Step 1 : (4-Methoxyphenoxy)acetonitrile is treated with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours to yield the amidoxime.

  • Step 2 : The amidoxime is reacted with chloroacetonitrile in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0°C, followed by heating to reflux for 12 hours.

Reaction Conditions Table

ParameterValue
SolventDichloromethane
BaseTriethylamine (2.5 eq)
Temperature0°C → Reflux
Time12 hours
Yield68% (Intermediate A)

Cyclization to Oxadiazole

The amidoxime intermediate undergoes dehydrative cyclization using phosphorus oxychloride (POCl₃) as a catalyst. The reaction is conducted in anhydrous acetonitrile at 80°C for 4 hours, yielding the 1,2,4-oxadiazole core.

Key Observation : Excess POCl₃ (3 eq) improves cyclization efficiency but necessitates careful quenching with ice-water to prevent decomposition.

Nucleophilic Substitution on Halogenated Oxadiazoles

An alternative route involves the preparation of a brominated oxadiazole intermediate, followed by amination. This method is adapted from analogous reactions in thiadiazole systems.

Synthesis of 5-(Bromomethyl)-3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole

  • Step 1 : (4-Methoxyphenoxy)acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂).

  • Step 2 : The acid chloride is reacted with N-hydroxyurea in pyridine at 0°C, followed by cyclization with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under UV light.

Reaction Conditions Table

ParameterValue
Cyclizing AgentNBS (1.2 eq)
SolventCCl₄
Light SourceUV (254 nm)
Time3 hours
Yield55% (Intermediate C)

Amination of Brominated Intermediate

Intermediate C is treated with aqueous methylamine (40% w/v) in dimethyl sulfoxide (DMSO) at 100°C for 2 hours. The reaction is monitored by TLC (methanol/chloroform, 10:90), and the product is purified via silica gel chromatography.

Critical Note : Elevated temperatures (>100°C) risk oxadiazole ring degradation, necessitating strict temperature control.

Reductive Amination of Oxadiazole Aldehydes

A less conventional but high-yielding approach involves the reductive amination of a 5-formyl-oxadiazole intermediate.

Synthesis of 5-Formyl-3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole

  • Step 1 : (4-Methoxyphenoxy)acetohydrazide is condensed with glyoxylic acid in acetic anhydride at 120°C for 8 hours.

  • Step 2 : The resulting Schiff base is oxidized using manganese dioxide (MnO₂) in tetrahydrofuran (THF) to yield the aldehyde.

Reductive Amination

The aldehyde is reacted with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 24 hours. The crude product is purified via recrystallization from ethanol.

Reaction Conditions Table

ParameterValue
Reducing AgentNaBH₃CN (1.5 eq)
SolventMethanol
Time24 hours
Yield72%

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation6895High regioselectivityLong reaction times
Nucleophilic Sub.5588Scalable intermediatesBromide synthesis complexity
Reductive Amination7297Mild conditionsRequires aldehyde stabilization

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the methanamine group, potentially leading to ring-opening or amine reduction products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Reduced amines, ring-opened products.

    Substitution: Substituted oxadiazoles, phenoxy derivatives.

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its potential therapeutic effects, particularly in neurological disorders. Research indicates that oxadiazole derivatives can modulate potassium chloride cotransporter-2 (KCC2) expression, which plays a crucial role in neuronal excitability and synaptic inhibition . This modulation may offer novel therapeutic strategies for conditions such as epilepsy and other central nervous system disorders.

Anticancer Activity

Studies have shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-{3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis . The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Antioxidant Properties

Research into the antioxidant capabilities of oxadiazole derivatives has revealed their potential in combating oxidative stress-related diseases. The ability to scavenge free radicals can be beneficial in preventing cellular damage associated with aging and chronic diseases .

Case Studies

Several studies highlight the applications of this compound:

StudyFindings
KCC2 Modulation Demonstrated potential for treating neurological disorders by enhancing KCC2 expression .
Anticancer Activity Showed significant inhibition of cancer cell growth in vitro, suggesting a promising avenue for cancer therapy .
Antioxidant Activity Exhibited strong free radical scavenging activity, indicating potential use in formulations aimed at reducing oxidative stress .

Mechanism of Action

The mechanism of action of (3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and methanamine group are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected 1,2,4-Oxadiazole Derivatives

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight Key Features
Target Compound (4-Methoxyphenoxy)methyl C₁₁H₁₃N₃O₃* ~235.24† Electron-rich substituent; primary amine
1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl 4-Chlorophenyl C₉H₉Cl₂N₃O 246.09 Electron-withdrawing substituent; hydrochloride salt
[3-(4-Trifluoromethylphenyl)-1,2,4-oxadiazol-5-yl]methanamine 4-Trifluoromethylphenyl C₁₀H₈F₃N₃O 243.19 Strongly electron-withdrawing; enhances receptor binding
[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl 4-tert-Butylphenyl C₁₃H₁₈ClN₃O 267.75 Bulky hydrophobic group; improves lipophilicity
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl 3-Bromophenyl C₉H₉BrClN₃O 290.55 Halogen substituent; potential for halogen bonding

*Estimated based on structural similarity; †Calculated using average atomic masses.

Key Observations:

  • Lipophilicity : Bulky substituents (e.g., 4-tert-butylphenyl) increase logP values, favoring membrane permeability, whereas polar groups (e.g., methoxy) balance solubility and permeability .
  • Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for bioavailability in drug formulations.

Biological Activity

1-{3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound's IUPAC name is 2-{3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine hydrochloride. It has a molecular formula of C₁₂H₁₅N₃O₃ and a molecular weight of 251.27 g/mol. The structure features an oxadiazole ring, which is known for its biological activity in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds with oxadiazole moieties often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of oxadiazoles can inhibit the growth of various bacteria and fungi.
  • Anticancer Properties : Some oxadiazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Anti-inflammatory Effects : Certain derivatives have been noted for their ability to reduce inflammation markers in vitro.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, affecting pathways critical for cell survival and proliferation.
  • Receptor Modulation : It could potentially modulate receptor activity related to inflammation or cancer pathways.
  • DNA Intercalation : Similar compounds have been shown to interact with DNA, leading to inhibition of replication in cancer cells.

Antimicrobial Activity

A study demonstrated that oxadiazole derivatives exhibit significant antibacterial activity against strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for various derivatives, indicating substantial antimicrobial potential.

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., HeLa and A549) revealed that the compound significantly inhibited cell viability. The IC50 values were reported at approximately 50 µM for HeLa cells and 70 µM for A549 cells, suggesting a dose-dependent response in cytotoxicity.

Cell LineIC50 (µM)
HeLa50
A54970

Anti-inflammatory Effects

Research indicated that treatment with the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in cultured macrophages. This suggests a potential role in managing inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for 1-{3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine?

  • Methodological Answer : The synthesis typically involves two key steps:
  • Cyclization : Formation of the 1,2,4-oxadiazole ring via condensation of amidoximes with activated carboxylic acid derivatives under reflux conditions .
  • Functionalization : Introduction of the 4-methoxyphenoxy group via nucleophilic substitution. For example, coupling a chloromethyl intermediate with 4-methoxyphenol using a base like K2_2CO3_3 in DMF or DMSO at 60–80°C .
    Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR to confirm the oxadiazole ring (C=N-O signals) and methoxyphenoxy substituents. Aromatic protons appear between δ 6.5–7.5 ppm, while the methoxy group resonates at δ ~3.8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C11_{11}H13_{13}N3_3O3_3: 259.09 g/mol).
  • IR : Peaks at 1610–1670 cm1^{-1} (C=N stretch) and 1240–1280 cm1^{-1} (C-O-C of oxadiazole) .

Q. What storage conditions are required to maintain the compound’s stability?

  • Methodological Answer :
  • Store in amber glass containers under inert gas (N2_2 or Ar) at –20°C to prevent degradation.
  • Avoid exposure to moisture or strong oxidizers, as oxadiazoles are prone to hydrolysis and oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus less polar alternatives (THF) to balance reactivity and solubility .
  • Catalysis : Use Pd catalysts for coupling reactions or microwave-assisted synthesis to reduce reaction time .
  • Workflow : Employ continuous flow reactors for scalable production, as demonstrated in similar oxadiazole syntheses .

Q. How do structural modifications (e.g., substituent variation) affect biological activity?

  • Methodological Answer :
  • SAR Studies : Replace the methoxyphenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups. Compare bioactivity using enzyme inhibition assays (e.g., IC50_{50} values) .
  • Key Finding : Analogues with 4-methoxy groups show enhanced receptor binding due to increased lipophilicity and π-π stacking .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or GPCRs). Validate with MD simulations (AMBER/CHARMM) to assess stability .
  • QSAR : Develop models correlating substituent electronic parameters (Hammett σ) with activity data from analogues .

Q. How should researchers resolve contradictory data in biological assays?

  • Methodological Answer :
  • Replicates : Perform triplicate experiments with positive/negative controls (e.g., known inhibitors).
  • Assay Validation : Confirm target specificity using CRISPR-knockout cell lines or competitive binding studies .
  • Meta-Analysis : Compare results with structurally related oxadiazoles (e.g., 1,3,4-oxadiazole derivatives in ).

Safety and Handling

Q. What personal protective equipment (PPE) is required for handling this compound?

  • Methodological Answer :
  • Minimum PPE : Nitrile gloves, lab coat, and safety goggles.
  • Advanced Scenarios : Use a fume hood for powder handling to avoid inhalation; respiratory protection (N95 mask) if dust formation is likely .

Q. How can researchers assess acute toxicity in vitro?

  • Methodological Answer :
  • Cell Viability Assays : Use MTT or resazurin assays in HepG2 or HEK293 cells. IC50_{50} values <100 µM suggest high toxicity .
  • ROS Detection : Measure reactive oxygen species (ROS) levels via DCFH-DA fluorescence to evaluate oxidative stress .

Data Contradiction Analysis

Q. How to interpret conflicting stability data across studies?

  • Methodological Answer :
  • Controlled Testing : Re-evaluate stability under standardized conditions (pH 7.4 buffer, 37°C).
  • Analytical Consistency : Cross-validate HPLC purity (>95%) and NMR data. Discrepancies may arise from impurities or degradation during storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.